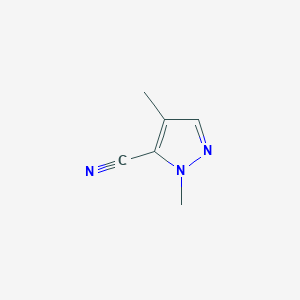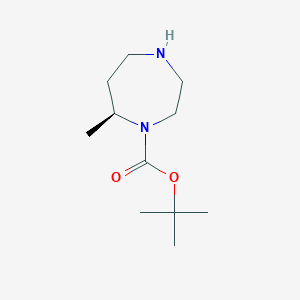
Tris(2,6-dimethoxyphenyl)methanol
Overview
Description
Tris(2,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C25H28O7. It is characterized by the presence of three 2,6-dimethoxyphenyl groups attached to a central methanol moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,6-dimethoxyphenyl)methanol typically involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,6-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Tris(2,6-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Substitution: It reacts with primary amines to form permanently charged adducts, which are useful in analytical chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: The reaction with primary amines typically occurs under mild conditions, often in the presence of a catalyst or under acidic conditions.
Major Products:
Oxidation: Tris(2,6-dimethoxyphenyl)methyl carbenium ion.
Substitution: Adducts with primary amines, which are useful in mass spectrometry.
Scientific Research Applications
Tris(2,6-dimethoxyphenyl)methanol has several applications in scientific research:
Analytical Chemistry: It is used as a derivatization agent for the analysis of primary amines by MALDI mass spectrometry.
Biology and Medicine: The compound’s derivatives are used in the study of biologically active compounds and therapeutic agents.
Industrial Applications: It is employed in the synthesis of cationic π-conjugated dyes, which have applications in materials science and photonics.
Mechanism of Action
The primary mechanism of action for Tris(2,6-dimethoxyphenyl)methanol involves its ability to form stable cationic species. When oxidized, it forms the Tris(2,6-dimethoxyphenyl)methyl carbenium ion, which acts as an electrophile and can participate in various chemical reactions. This cationic species is particularly useful in mass spectrometry for the analysis of low-molecular-weight compounds .
Comparison with Similar Compounds
Tris(2,4-dimethoxyphenyl)methanol: Similar in structure but with methoxy groups at the 2 and 4 positions instead of 2 and 6.
Tris(2,6-dimethoxyphenyl)phosphine: Contains a phosphine group instead of a methanol moiety.
Uniqueness: Tris(2,6-dimethoxyphenyl)methanol is unique due to its ability to form stable cationic species, which are highly useful in analytical applications such as mass spectrometry. Its specific substitution pattern (2,6-dimethoxy) also imparts distinct chemical properties compared to its analogs .
Properties
IUPAC Name |
tris(2,6-dimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-27-16-10-7-11-17(28-2)22(16)25(26,23-18(29-3)12-8-13-19(23)30-4)24-20(31-5)14-9-15-21(24)32-6/h7-15,26H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMAVIFDLNOJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(C2=C(C=CC=C2OC)OC)(C3=C(C=CC=C3OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)
![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID](/img/structure/B3180406.png)





